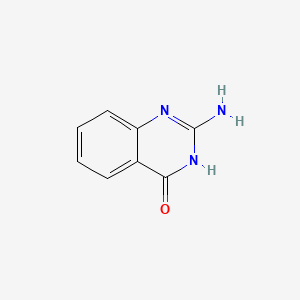

2-Amino-3H-quinazolin-4-one

Descripción

Significance of the Quinazolinone Scaffold in Medicinal Chemistry and Beyond

The quinazolinone scaffold is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure" due to its ability to bind to a variety of biological targets. nih.gov This structural motif is present in over 200 naturally occurring alkaloids and a multitude of synthetic compounds, demonstrating its broad significance. wikipedia.orgresearchgate.net The versatility of the quinazolinone core allows for extensive chemical modifications, enabling the development of derivatives with a wide spectrum of pharmacological activities. ijpsjournal.com

The significance of the quinazolinone scaffold is highlighted by its association with numerous biological effects, making it a focal point for drug discovery and development. ijpsjournal.comresearchgate.netnih.govnih.gov These activities are diverse, underscoring the scaffold's adaptability in targeting different biological pathways. ekb.egwisdomlib.org

Table 1: Documented Biological Activities of Quinazolinone Derivatives

| Biological Activity | Description | Source(s) |

|---|---|---|

| Anticancer | Derivatives have shown efficacy against various cancer cell lines, with some acting as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR). wikipedia.orgekb.egnih.govmdpi.com | wikipedia.orgekb.egnih.govmdpi.com |

| Anti-inflammatory | Certain quinazolinone compounds exhibit anti-inflammatory properties, with some showing activity comparable to established drugs. nih.govrjptonline.org | nih.govrjptonline.org |

| Antimicrobial | The scaffold is effective against a range of pathogens, including bacteria (both Gram-positive and Gram-negative) and fungi. ijpsjournal.comekb.egnih.govslideshare.net | ijpsjournal.comekb.egnih.govslideshare.net |

| Antiviral | Research has identified antiviral properties in some quinazolinone derivatives, including activity against HIV. nih.govnih.govslideshare.net | nih.govnih.govslideshare.net |

| Antimalarial | The quinazolinone structure is found in alkaloids with antimalarial potential and is a target for developing new treatments against malaria. mdpi.comimrpress.com | mdpi.comimrpress.com |

| Anticonvulsant | Certain derivatives have been synthesized and evaluated for their potential in managing seizures. nih.govekb.egrjptonline.org | nih.govekb.egrjptonline.org |

| Antihypertensive | The scaffold is the basis for drugs like prazosin (B1663645) and doxazosin, used to treat high blood pressure. wisdomlib.org | wisdomlib.org |

The wide range of biological activities has established the quinazolinone framework as one of the most important scaffolds in pharmaceutical chemistry. researchgate.netrjptonline.org Its structural flexibility continues to make it a valuable starting point for designing novel therapeutic agents. ijpsjournal.comnih.gov

Historical Context of Quinazolinone Derivatives in Drug Discovery

The history of quinazolinone chemistry dates back to the 19th century, with continuous development highlighting its enduring importance in science.

1869: The first synthesis of a quinazoline (B50416) derivative was reported by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen (B1215507) with anthranilic acid. researchgate.netnih.gov

1895: August Bischler and Lang reported the synthesis of the parent quinazoline molecule by decarboxylating its 2-carboxy derivative. wikipedia.org

1903: A more effective synthesis of quinazoline was developed by Siegmund Gabriel from o-nitrobenzylamine. wikipedia.orgnih.gov

Mid-20th Century: The discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the Chinese plant Dichroa febrifuga, spurred significant interest in the therapeutic potential of this class of compounds. imrpress.comresearchgate.net

1950s-1960s: Synthetic quinazolinone derivatives gained prominence with the development of methaqualone, a sedative and hypnotic drug. wikipedia.org This marked a key moment in the application of synthetic quinazolinones in medicine.

Late 20th-Early 21st Century: The focus shifted towards the development of highly specific and potent quinazolinone derivatives. This era saw the approval of anticancer drugs like gefitinib (B1684475) (2003) and lapatinib (B449) (2007), which act as protein kinase inhibitors, demonstrating the scaffold's utility in targeted cancer therapy. wikipedia.org The history of malaria drug development is also intertwined with the emergence of drug resistance, driving further research into novel compounds, including those based on the quinazolinone scaffold. imrpress.comcore.ac.uk

This historical progression from simple synthesis to the creation of targeted therapeutics illustrates the evolution of scientific understanding and the versatile application of the quinazolinone scaffold in addressing various medical challenges. core.ac.uk

Structural Classifications and Nomenclature within the Quinazolinone Family

The quinazolinone family is built upon a bicyclic heterocyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. researchgate.netwikipedia.orgmdpi.com This core structure is also known by other names such as phenmiazine or benzo-1,3-diazine. ekb.egmdpi.com The term "quinazolinone" specifically refers to a quinazoline that has a carbonyl group in its pyrimidine ring. wikipedia.org

Quinazolinones are primarily classified based on the position of this carbonyl (oxo) group, leading to two main isomers. wikipedia.org

Table 2: Major Isomers of Quinazolinone

| Isomer | Description | Source(s) |

|---|---|---|

| 2-Quinazolinone | The carbonyl group is at position 2 of the pyrimidine ring. | wikipedia.org |

Further classification is based on the substitution patterns on the quinazolinone ring system, particularly for the more prevalent 4(3H)-quinazolinone derivatives. nih.govmdpi.commdpi.com

Table 3: Classification of 4(3H)-Quinazolinone Derivatives by Substitution Pattern

| Classification | Description | Source(s) |

|---|---|---|

| 2-Substituted-4(3H)-quinazolinones | A substituent group is attached at the 2-position. | nih.govmdpi.commdpi.com |

| 3-Substituted-4(3H)-quinazolinones | A substituent group is attached at the 3-position (the nitrogen atom). | nih.govmdpi.commdpi.com |

| 2,3-Disubstituted-4(3H)-quinazolinones | Substituent groups are present at both the 2 and 3-positions. | nih.govmdpi.commdpi.com |

The specific nature and position of these substituents significantly influence the molecule's chemical properties and biological activities. mdpi.com This systematic classification and nomenclature are crucial for structure-activity relationship (SAR) studies, which aim to design and synthesize new derivatives with enhanced therapeutic efficacy. ijpsjournal.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTFBAXSPXZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287618 | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-19-0 | |

| Record name | 2-Amino-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20198-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3h Quinazolin 4 One and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for synthesizing the quinazolinone skeleton predominantly rely on readily available precursors such as anthranilamide and its derivatives. These routes, including the famed Niementowski reaction, have been the bedrock of quinazolinone chemistry for many years.

Reactions Involving Anthranilamide (2-aminobenzamide) Derivatives as Key Starting Materials

Anthranilamide (2-aminobenzamide) is a cornerstone in the synthesis of 4(3H)-quinazolinones due to its ortho-amino and amido functionalities, which are perfectly poised for cyclization reactions.

Condensation Reactions with Aldehydes and Ketones

One of the most direct methods for synthesizing the quinazolinone scaffold is the cyclocondensation of anthranilamide with various aldehydes and ketones. frontiersin.orgresearchgate.net This reaction typically proceeds in two stages: an initial condensation to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by an oxidation step to yield the aromatic 4(3H)-quinazolinone. brieflands.comnih.gov

The initial nucleophilic attack of the amino group of anthranilamide on the carbonyl carbon of the aldehyde or ketone, often promoted by a catalyst, forms a Schiff base intermediate. nih.gov This is followed by an intramolecular cyclization to furnish the dihydroquinazolinone derivative. nih.gov A variety of catalysts and reaction conditions have been employed to facilitate this transformation, including p-toluenesulfonic acid (p-TsOH) with an oxidant like phenyliodine diacetate (PIDA), and various Lewis acids. frontiersin.orgbrieflands.com The scope of the reaction is broad, accommodating aromatic, aliphatic, and heterocyclic aldehydes. nih.gov

| Starting Materials | Catalyst/Reagent | Oxidant | Product | Yield (%) | Ref |

| Anthranilamide, Benzaldehyde (B42025) | p-TsOH | PIDA | 2-Phenyl-4(3H)-quinazolinone | 92 | brieflands.com |

| Anthranilamide, Various Aldehydes | Ga-MCM-22 Zeolite | - (forms dihydro product) | 2-Aryl/Alkyl-2,3-dihydroquinazolin-4(1H)-ones | 85-95 | nih.gov |

| Anthranilamide, Aromatic Aldehydes | I2/KI in water | I2/KI | 2-Aryl-4(3H)-quinazolinones | Good to Excellent | researchgate.net |

| Anthranilamide, Aldehydes | VO(acac)2 | Molecular Oxygen (air) | 2-Substituted-4(3H)-quinazolinones | Good to Excellent | exlibrisgroup.com |

| Anthranilamide, Aldehydes | None (Solventless) | Air | 2-Substituted-4(3H)-quinazolinones | High | nih.govorganic-chemistry.org |

Reactions with Carboxylic Acids, Esters, and Alcohols

While direct condensation with carboxylic acids can be challenging due to acid-base salt formation, related functional groups like esters and alcohols are effective substrates. libretexts.org The use of orthoesters in a three-component reaction with isatoic anhydride (B1165640) (which generates anthranilamide in situ) and an amine is a versatile method for producing 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

More recently, metal-catalyzed dehydrogenative coupling reactions have emerged as a powerful tool. acs.org In these processes, 2-aminobenzamides react with alcohols, which are oxidized in situ to the corresponding aldehydes. exlibrisgroup.comnih.gov This cascade reaction, often catalyzed by palladium, nickel, or vanadium complexes, avoids the need to handle potentially unstable aldehydes and uses alcohols as convenient aldehyde surrogates. exlibrisgroup.comacs.orgnih.gov The reaction proceeds via alcohol oxidation, condensation with the aminobenzamide, cyclization, and a final dehydrogenation step to yield the quinazolinone. nih.gov

Utilization of Isatoic Anhydride as a Precursor

Isatoic anhydride is a highly valuable and versatile precursor for 2-Amino-3H-quinazolin-4-one and its derivatives. organic-chemistry.org Its utility stems from its ability to react with nucleophiles, leading to the ring-opening of the anhydride and the formation of an anthranilamide intermediate. frontiersin.orgexlibrisgroup.com This in situ generation of the key precursor allows for efficient one-pot, multi-component reactions. nih.govresearchgate.net

For instance, the reaction of isatoic anhydride with an amine generates an N-substituted anthranilamide, which can then undergo cyclization with another component. researchgate.net A common and efficient strategy involves a three-component reaction of isatoic anhydride, an amine (or ammonium (B1175870) acetate (B1210297) for the unsubstituted 3-position), and an aldehyde or orthoester. nih.govresearchgate.net This approach is widely used due to its operational simplicity and the accessibility of the starting materials. exlibrisgroup.com

Niementowski Reaction and its Modern Adaptations

The Niementowski quinazoline (B50416) synthesis, first reported by Stefan Niementowski in 1895, is a classical method involving the thermal condensation of an anthranilic acid with an amide to form a 3H-quinazolin-4-one. organic-chemistry.org This reaction has been a mainstay in quinazolinone synthesis, though it often requires high temperatures and can result in moderate yields, with reactivity decreasing as the molecular weight of the amide increases. scilit.comnih.gov

Modern adaptations have sought to improve the efficiency and conditions of the original reaction. A significant modification involves the substitution of anthranilic acid with isatoic anhydride, which reacts with a carboxamide to form the quinazolinone. nih.govnih.gov Furthermore, the application of microwave irradiation has been shown to dramatically improve the reaction, leading to shorter reaction times, improved yields, and easier work-up procedures, often under solvent-free conditions. scilit.comnih.govku.edu These adaptations have broadened the applicability and efficiency of this century-old reaction. organic-chemistry.org

Advanced and Green Chemistry Approaches

In line with the growing demand for sustainable chemical processes, significant efforts have been directed towards developing advanced and green synthetic routes to quinazolinones. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

A prominent green strategy is the use of microwave irradiation, which has been successfully applied to various quinazolinone syntheses, including the Niementowski reaction and condensations involving anthranilamide. acs.orgscilit.comnih.gov Similarly, ultrasound-assisted synthesis has been reported as a highly efficient, one-pot, solvent-free method for preparing quinazoline derivatives. nih.govnih.gov

Solvent-free, or "neat," reactions represent another key green approach. Heating a mixture of anthranilamide and an aldehyde in the absence of a solvent, using air as a cheap and environmentally benign oxidant, provides a catalyst-free, one-step route to 4(3H)-quinazolinones. nih.govorganic-chemistry.org Other green methodologies include the use of recyclable catalysts, such as zeolites (e.g., Ga-MCM-22), and the use of eco-friendly solvents like water or deep eutectic solvents. nih.govnih.gov These advanced methods not only offer environmental benefits but also often provide advantages in terms of yield, reaction time, and operational simplicity. researchgate.net

Metal-Catalyst-Free Syntheses

In alignment with the principles of green chemistry, significant efforts have been directed towards the development of synthetic routes that avoid the use of transition-metal catalysts. These methods reduce costs, minimize toxic metal residues in the final products, and simplify purification processes.

One prominent metal-free approach involves the oxidative cyclization of readily available starting materials. An efficient and selective procedure has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes. mdpi.comresearchgate.net This method utilizes di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive, proceeding without any metal catalyst. mdpi.com Another effective transition-metal-free protocol involves the cyclocondensation of 2-aminobenzamides with benzoyl chlorides. rsc.org This reaction employs potassium carbonate (K2CO3) as a mild base and polyethylene (B3416737) glycol (PEG-200) as a recyclable and environmentally benign solvent, delivering excellent yields across a broad range of substrates. rsc.org These methodologies highlight a move towards more sustainable and economical synthesis of pharmacologically relevant quinazolinones. mdpi.comresearchgate.net

| Starting Material 1 | Starting Material 2 | Conditions | Yield |

| o-Aminobenzamide | Styrene (B11656) | DTBP (oxidant), p-TsOH (additive), DMSO, 120°C | Moderate to Excellent |

| 2-Amino benzamide | Benzoyl chloride | K2CO3 (base), PEG-200 (solvent), 130°C | 70-99% |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation offers advantages such as significantly reduced reaction times, improved product yields, and cleaner reaction profiles. benthamdirect.comuin-malang.ac.idnih.gov

The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrates the profound efficiency of this technique. A reaction that required 10 hours to complete using conventional reflux heating was finished in just 5 minutes under microwave irradiation (800 W), with the yield improving from 79% to 87%. uin-malang.ac.id Similarly, the synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester was found to be highly efficient in a microwave reactor. tandfonline.com This rapid and efficient heating method has been widely applied to various quinazolinone syntheses, including the Niementowski reaction and the construction of complex polyheterocyclic systems, establishing it as a cornerstone of modern synthetic chemistry. nih.gov

| Compound | Synthesis Method | Reaction Time | Yield |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79% |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800 W) | 5 minutes | 87% |

| 3-Amino-2-phenylquinazolin-4(3H)-one | Microwave Irradiation (800 W) | 4 minutes | 81% |

| 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | Microwave Irradiation (800 W) | 4 minutes | 85% |

Visible Light-Induced Condensation Cyclization

Harnessing visible light as a renewable and clean energy source represents a significant advancement in green synthetic chemistry. Photochemical methods for quinazolinone synthesis are attractive as they often proceed under mild, ambient temperature conditions without the need for metal catalysts. nih.gov

A straightforward and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org This reaction uses fluorescein (B123965) as an organic photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, affording a variety of products in good to excellent yields. nih.govrsc.org Another innovative approach achieves the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides using visible light from a blue LED in the absence of any photocatalyst or additive. rsc.org Mechanistic studies suggest this reaction proceeds through a radical pathway, offering a simple and efficient route to the desired products. rsc.org

| Reactants | Conditions | Catalyst/Additive | Yield |

| 2-Aminobenzamides + Aldehydes | Visible Light Irradiation | Fluorescein (photocatalyst), TBHP (oxidant) | Good to Excellent |

| Benzyl bromides + 2-Aminobenzamides | 18 W Blue LED, Room Temp, 28h | None | Up to 93% |

Graphene Oxide Nanosheet Catalysis in Aqueous Media

The use of heterogeneous catalysts is highly desirable for sustainable chemical processes, as they can be easily separated from the reaction mixture and reused. Graphene oxide (GO) nanosheets have emerged as a highly effective carbocatalyst for the synthesis of quinazolinone derivatives in aqueous media. rsc.orgrsc.org

This strategy allows for the construction of quinazolin-4(3H)-ones from anthranilamide and various aldehydes or ketones in water at room temperature. rsc.orgrsc.org The GO nanosheets also efficiently catalyze the reaction of anthranilamide with β-ketoesters or 1,3-diketones, which proceeds through a selective C–C bond cleavage under metal- and oxidant-free conditions at an elevated temperature. rsc.orgrsc.org This "on-water" synthesis, combined with the recyclability of the GO catalyst, provides a simple, environmentally friendly, and efficient pathway to the quinazolinone core. rsc.org

| Reactants | Catalyst | Medium | Key Feature |

| Anthranilamide + Aldehyde/Ketone | Graphene Oxide (GO) Nanosheets | Water (Aqueous) | Room temperature synthesis |

| Anthranilamide + β-ketoester/1,3-diketone | Graphene Oxide (GO) Nanosheets | Water (Aqueous) | Selective C-C bond cleavage |

Electrochemical Synthesis

Electrochemical synthesis offers a unique and powerful alternative to conventional methods by using electrical current to drive chemical reactions. This approach can often be performed under mild conditions without the need for chemical oxidants or reductants, thus minimizing waste. Several electrochemical methods have been developed for the synthesis of quinazolin-4(3H)-one derivatives.

One such method involves an acid-catalyzed cyclization of 2-aminobenzamides using a simple setup with carbon and aluminum electrodes and acetic acid as an inexpensive electrolyte. arkat-usa.org Another advanced protocol is the metal-free and acceptor-free dehydrogenative oxidation/cyclization of benzylic chlorides and 2-aminobenzamides. organic-chemistry.org This reaction is conducted in an undivided cell, demonstrating high atom economy. rsc.org Furthermore, an electrochemically induced C(sp3)–H amination of 2-aminobenzamides with ketones has been developed, using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and molecular oxygen as the ultimate oxidant. rsc.org These electrochemical strategies provide a green and efficient platform for constructing the quinazolinone ring system. organic-chemistry.org

| Starting Materials | Key Conditions | Catalyst/Mediator | Outcome |

| 2-Aminobenzamides | Carbon and Aluminum electrodes | Acetic acid (electrolyte) | Acid-catalyzed cyclization |

| Benzylic chlorides + 2-Aminobenzamides | Reticulated vitreous carbon (RVC) anode, Pt cathode | Bu4NBF4 (electrolyte) | Anodic dehydrogenative oxidation/cyclization |

| 2-Aminobenzamides + Ketones | Undivided cell, O2 oxidant | TBAI (catalyst) | C(sp3)–H amination/cyclization |

Multi-Component Reactions (MCRs) for Diversified Synthesis

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single step to form a final product that incorporates the majority of the atoms from the reactants. aurigeneservices.commdpi.com MCRs are prized for their high efficiency, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. mdpi.comnih.gov

A novel three-component reaction has been developed for the synthesis of 2-amino-3-substituted quinazolinones from isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com The reaction proceeds through a cascade of events including ring-opening of the anhydride, decarboxylation, and subsequent heterocyclization to furnish the products in good yields. aurigeneservices.com Another powerful MCR strategy utilizes the Ugi four-component reaction (Ugi-4CR). nih.gov In one protocol, an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation rapidly assembles polycyclic quinazolinones. A second, orthogonal approach uses cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov These MCR-based methods provide a highly flexible and efficient means to access structurally diverse quinazolinone derivatives.

Regioselective Synthesis and Functionalization Strategies

Regioselectivity, the control over which position on a molecule reacts, is a critical challenge in the synthesis of substituted heterocycles like 2-aminoquinazolin-4-ones. The quinazolinone core has multiple nitrogen atoms that can be functionalized, and controlling the site of substitution is key to accessing specific isomers with distinct biological properties.

A notable example of regioselective synthesis is the reaction of methyl anthranilates with N-arylcyanamides. rsc.orgnih.gov The outcome of this reaction is dictated by the choice of catalyst and conditions. When the reaction is conducted in the presence of p-toluenesulfonic acid (p-TsOH), the major product is the 3-aryl-2-aminoquinazolin-4-one. rsc.orgnih.gov In stark contrast, when the same reactants are treated with trimethylsilyl (B98337) chloride (TMSCl) followed by a Dimroth rearrangement in aqueous ethanolic sodium hydroxide (B78521), the reaction exclusively yields the regioisomeric 2-(N-arylamino)quinazolin-4-one. rsc.orgnih.govnih.gov This rearrangement provides a reliable method for synthesizing the N2-substituted isomer, which can be difficult to obtain directly. nih.gov Such regioselective control is crucial for the targeted synthesis of specific, functionally distinct quinazolinone derivatives.

| Reactants | Conditions | Product (Regioisomer) |

| Methyl anthranilate + N-arylcyanamide | p-TsOH, t-BuOH, reflux | 3-Aryl-2-aminoquinazolin-4-one (N3-substituted) |

| Methyl anthranilate + N-arylcyanamide | 1. TMSCl, t-BuOH, 60°C 2. NaOH, EtOH/H2O, reflux | 2-(N-Arylamino)quinazolin-4-one (N2-substituted) |

Substitution Reactions at Various Positions of the Quinazolinone Ring

The quinazolinone ring system allows for substitution at several positions, enabling the synthesis of a diverse library of compounds. Common starting materials for these syntheses include anthranilic acid and its derivatives. For instance, the reaction of anthranilic acid with acetic anhydride can yield a benzoxazinone (B8607429) intermediate, which can then be reacted with various nucleophiles to form substituted quinazolinones.

Halogen-substituted phenyl-quinazolinone derivatives have been prepared and structurally characterized to explore structure-activity relationships. Furthermore, substitutions on the main aromatic ring of the quinazolinone, such as the introduction of iodine at the 6 and 8 positions, have been shown to significantly impact biological activity.

Functional Group Tolerance in Synthetic Protocols

Modern synthetic methodologies for quinazolinone derivatives often emphasize broad functional group tolerance, allowing for the incorporation of a wide array of chemical moieties. Copper(I) bromide, for example, catalyzes a domino reaction of alkyl halides and anthranilamides to produce 2-substituted quinazolin-4(3H)-ones with good to excellent yields and compatibility with various functional groups. organic-chemistry.org Similarly, a palladium-catalyzed oxidative three-component coupling of N-substituted anthranilamides, isocyanides, and arylboronic acids demonstrates good functional group tolerance. organic-chemistry.org

The development of metal-free and catalyst-free conditions is another area of focus. An efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed, highlighting sustainability and environmental friendliness. mdpi.com This method tolerates common electron-donating functional groups on the styrene, which are typically sensitive to strong oxidants. mdpi.com Additionally, photoredox catalyzed cyclization reactions have been explored for the synthesis of polysubstituted pyrroles, demonstrating wide substrate scope and functional group tolerance. acs.org

Synthesis of Specific Derivative Classes

2-Aminomethyl Quinazolin-4(3H)-ones

The synthesis of 2-aminomethyl quinazolin-4(3H)-ones has been explored to create derivatives with potential biological activities. The general approach often involves the condensation of 2-aminobenzamide (B116534) with various aldehydes. nih.govacs.org This reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov The resulting 2-substituted quinazolin-4(3H)-ones can then be further modified.

| Starting Material | Reagent | Product |

| 2-Aminobenzamide | Various Aldehydes | 2-Substituted quinazolin-4(3H)-ones |

3-Amino-2-substituted Quinazolin-4(3H)-one Derivatives

The introduction of an amino group at the 3-position of the quinazolinone ring provides a key site for further functionalization. A common method for synthesizing the 3-amino-2-methyl-quinazolin-4(3H)-one scaffold involves a microwave-assisted green process starting from the corresponding benzoxazinones and reacting them with hydrazine (B178648) monohydrate. mdpi.com This method has been used to produce a variety of substituted derivatives in good to excellent yields. mdpi.com

Another approach involves the reaction of a 2-substituted-4H-benzo[d] mdpi.comsapub.orgoxazin-4-one with hydrazine hydrate (B1144303) in a solvent like pyridine. uin-malang.ac.id Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods for this transformation. uin-malang.ac.id For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one saw a yield increase from 79% with conventional heating (10 hours) to 87% with microwave irradiation (5 minutes). uin-malang.ac.id

The 3-amino group serves as a versatile handle for creating further derivatives. For instance, condensation with various aromatic aldehydes can yield Schiff bases. nih.gov

Table of Synthesized 3-Amino-2-methyl-quinazolin-4(3H)-one Derivatives mdpi.com

| Compound | Substituent | Melting Point (°C) | Yield (%) |

| 3b | 6-methyl | 170–171 | 31 |

| 3c | H | 142–143 | 35 |

| 3d | 6-fluoro | 198–199 | 51 |

| 3f | 7-chloro | 197–200 | 40 |

| 3j | 6-nitro | 178–180 | 85 |

| 3k | 7-nitro | 218–219 | 48 |

N-Substituted Quinazolinone Derivatives for Pharmacokinetic Optimization

Modification of the quinazolinone scaffold through N-substitution is a key strategy for optimizing the pharmacokinetic properties of these compounds. In silico studies have shown that certain 2-substituted quinazolin-4(3H)-ones exhibit high gastrointestinal absorption and are not expected to be P-glycoprotein substrates, which is a favorable characteristic for drug candidates. nih.gov

Lead optimization strategies often involve replacing or modifying substituents to enhance activity and improve pharmacokinetic profiles. For example, in the development of PDE-4 inhibitors, replacing a quinazoline ring with a quinazolin-4(3H)one led to optimized hybrid compounds. nih.gov Similarly, N-substitution on an indolin-2-one moiety linked to a 2-methylquinazolin-4(3H)-one was found to be essential for anti-proliferative activity. nih.gov These modifications are crucial for developing quinazolinone-based compounds into viable therapeutic agents.

Chemical Reactivity and Transformation of 2 Amino 3h Quinazolin 4 One Derivatives

Oxidation Reactions

Oxidative reactions involving the 2-amino-3H-quinazolin-4-one core often focus on the synthesis of the quinazolinone ring itself through oxidative cyclization. An efficient and environmentally benign method involves the reaction of 2-aminobenzamides with styrenes. mdpi.com In this metal- and catalyst-free process, an oxidant like tert-butyl hydroperoxide (TBHP) facilitates the oxidative cleavage of the styrene (B11656) to an in-situ aldehyde. This aldehyde then undergoes condensation with the 2-aminobenzamide (B116534), followed by an intramolecular cyclization and subsequent oxidation to yield the final 2-substituted quinazolin-4(3H)-one. mdpi.com

A plausible mechanism for this transformation begins with the oxidation of styrene to benzaldehyde (B42025). The benzaldehyde then condenses with 2-aminobenzamide to form an imine intermediate. This intermediate undergoes cyclization, which is then followed by an oxidation step to afford the aromatic quinazolinone ring system. mdpi.com Another approach utilizes visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes with a photocatalyst, where an oxidant is also employed. nih.gov

Reduction Reactions

Reduction reactions are pivotal in modifying the substituents on the this compound framework, particularly for the synthesis of amino-substituted derivatives. A common strategy involves the reduction of a nitro group attached to the quinazolinone ring. For instance, nitro-substituted quinazolinones can be readily reduced to their corresponding amino derivatives via hydrogenation. nih.gov This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.govnih.gov This transformation is a key step in synthetic pathways that aim to introduce an amino group at a specific position on the benzene (B151609) ring portion of the scaffold, which can then be used for further functionalization. nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The this compound skeleton is amenable to both nucleophilic and electrophilic substitution reactions, allowing for extensive derivatization.

Nucleophilic Substitution: The amino group at the 2-position, as well as other positions on the quinazoline (B50416) ring, can act as a nucleophile. For instance, the amino group can be acylated by reacting with acid chlorides like acetyl chloride or 3,5-dinitrobenzoyl chloride. sapub.orgmdpi.com Furthermore, derivatives with leaving groups, such as a chlorine atom, are susceptible to nucleophilic substitution. A chloro group can be displaced by nucleophiles like thiourea (B124793) in the presence of a base. sapub.org In some syntheses, a 4-chloroquinazoline (B184009) intermediate is reacted with various amines or hydrazine (B178648) to produce 4-amino or 4-hydrazinyl derivatives, respectively. acs.orgnih.gov

Electrophilic Substitution: The amino group can also be targeted by electrophiles. For example, N-alkylation can be achieved using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, leads to the formation of sulfonamide derivatives. nih.gov These reactions highlight the ability to modify the exocyclic amino group, which is crucial for tuning the molecule's properties.

Ring-Opening and Ring-Closure Reactions

Ring-opening and ring-closure reactions are fundamental to the synthesis and transformation of the quinazolinone core.

Ring-Closure: The most common method for forming the quinazolinone ring is through the cyclization of 2-aminobenzamide or related precursors. nih.govmdpi.com For example, amides derived from 2-amino-3-nitrobenzoic acid can undergo ring closure upon treatment with aqueous sodium hydroxide (B78521) under reflux to yield nitro-substituted quinazolinones. nih.govmdpi.com Another versatile approach involves the one-pot reaction of anthranilic acid with phenylcyanamide (B1618024) and chlorotrimethylsilane, which, after a Dimroth rearrangement, affords the 2-aminoquinazolin-4-one structure. nih.gov Isatoic anhydride (B1165640) is also a common starting material, which upon reaction with an amine, undergoes ring opening and subsequent decarboxylation, followed by cyclization to form the quinazolinone ring. aurigeneservices.commdpi.com In some cases, using solvents can lead to undesirable ring-opening of the quinazolinone product; this can be circumvented by employing solvent-free fusion reactions at high temperatures. researchgate.net

Ring-Opening: While generally stable, the quinazolinone ring can undergo opening under certain conditions. During the synthesis of 3-amino-2-phenyl quinazolin-4(3H)-one, the use of a solvent can sometimes lead to the opening of the heterocyclic ring. researchgate.net The reaction of a benzoxazinone (B8607429) with hydrazine hydrate (B1144303) proceeds through a ring-opening mechanism by nucleophilic attack of hydrazine, forming an open-chain intermediate which then undergoes intramolecular cyclization to form the 3-amino-quinazolinone ring. uin-malang.ac.id

Condensation and Cyclization Reactions to Form Fused Heterocycles

The this compound framework is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The reactive sites on the quinazolinone core, particularly the amino group and the adjacent nitrogen and carbonyl groups, can participate in condensation and cyclization reactions.

For instance, 3-amino-quinazolinone derivatives can react with various reagents to build additional rings. The reaction of a 4-hydrazinoquinazoline (B1199610) derivative with carbon disulfide or acetic anhydride can lead to the formation of fused triazoloquinazoline systems. ekb.eg Similarly, intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, catalyzed by formic acid, can yield bioactive tricyclic quinazolines like 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. nih.gov The amino group at the 3-position is a key nucleophilic center for constructing these condensed heterocyclic rings. sapub.org Furthermore, the synthesis of pyrazolo[1,5-c]quinazolines can be achieved through a four-component reaction involving 2-azidobenzaldehyde, isocyanide, sulfonyl hydrazide, and alkynes, showcasing the versatility of quinazoline precursors in building fused systems. mdpi.com

Reactions with Specific Reagents and their Products

The reactivity of this compound derivatives has been extensively explored with a variety of specific reagents, leading to a diverse range of products. The exocyclic amino group readily forms Schiff bases upon reaction with various aldehydes. sapub.orgresearchgate.net These Schiff bases can be further modified. For example, reaction with chloroacetyl chloride can introduce a reactive handle for subsequent nucleophilic substitutions. researchgate.net

Derivatives containing a chloroacetylamino group can react with a range of nucleophiles like thioglycolic acid, ethyl glycinate, and 2-aminoethanol to afford various heterocyclic and open-chain derivatives. researchgate.net Additionally, reactions with potassium thiocyanate, potassium cyanate, and malononitrile (B47326) on such activated quinazolinones lead to the synthesis of diverse quinazolinone derivatives. researchgate.net

Reactions with Hydrazine and its Derivatives

Hydrazine and its derivatives are particularly important reagents in the chemistry of quinazolinones, primarily for introducing the 3-amino group or a hydrazinyl moiety for further elaboration.

The reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with hydrazine hydrate is a standard and efficient method to synthesize 3-amino-2-substituted-quinazolin-4(3H)-ones. sapub.orgmdpi.comuin-malang.ac.id The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the benzoxazinone, leading to ring opening and subsequent intramolecular cyclization to form the stable quinazolinone ring. uin-malang.ac.id

Furthermore, quinazolinone derivatives can be converted into hydrazinoquinazolines. For example, a 2-aryl-4-chloroquinazoline, prepared from the corresponding quinazolin-4(3H)-one, reacts with hydrazine in ethanol (B145695) to yield the desired 2-arylquinazolin-4-hydrazine in excellent yields. acs.org These hydrazinyl derivatives are valuable intermediates. They can be condensed with aldehydes and ketones to form hydrazones or cyclized with reagents like carbon disulfide to create fused heterocyclic systems such as triazoloquinazolines. ekb.eg

Reactions with Aldehydes and Ketones (Schiff Base Formation)

The condensation of the 3-amino group of this compound derivatives with aldehydes or ketones is a common method for synthesizing Schiff bases (imines). This reaction typically involves heating the primary amine with the carbonyl compound in a suitable solvent, often with an acid catalyst. sapub.org The formation of the azomethine (C=N) group is a key transformation, leading to compounds with diverse applications.

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. sapub.org Studies have shown that condensing 3-amino-2-methyl-quinazolin-4(3H)-one with various aromatic aldehydes in absolute ethanol readily yields the corresponding Schiff bases. impactfactor.org The successful formation of these compounds is often confirmed by spectral data. For instance, IR spectroscopy shows the disappearance of the N-H stretching bands of the amino group and the appearance of a characteristic stretching band for the C=N bond in the range of 1595-1655 cm⁻¹. impactfactor.org

Similarly, 3-amino-2-methylquinazoline derivatives have been reacted with 2,3-indolinedione (isatin) in the presence of glacial acetic acid to furnish the corresponding Schiff bases. These products can then serve as intermediates for further reactions, such as the synthesis of Mannich bases.

Detailed research has explored the synthesis of numerous Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one and various substituted aromatic aldehydes. The structures of these novel compounds are typically confirmed through IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis.

| Carbonyl Compound | Reaction Conditions | Resulting Schiff Base | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Various Aromatic Aldehydes | Condensation reaction | Novel Schiff bases | Not specified | ekb.eg |

| 4-Chlorobenzaldehyde | Absolute ethanol | 3-[(4-chlorobenzelidine) amino]-2-methylquinazolin-4-(3H)one | 83 | impactfactor.org |

| 2,3-Indolinedione (Isatin) | Glacial acetic acid | 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | Not specified |

Reactions with Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile reagent with three reactive chlorine atoms that can be displaced by nucleophiles in a stepwise manner, often controlled by temperature. The 3-amino group of quinazolinone derivatives can act as a nucleophile, attacking the electrophilic carbon atoms of the triazine ring.

Research has demonstrated the nucleophilic attack of 3-amino-2-phenyl-quinazolin-4(3H)-one on cyanuric chloride. This reaction leads to the formation of a monosubstituted 1,3,5-triazine (B166579) derivative, specifically 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-phenyl-2,3-dihydroquinazolin-4(4aH)-one. This initial substitution provides a scaffold that can be further functionalized by reacting the remaining chlorine atoms on the triazine ring with other nucleophiles, such as amino acids, to create more complex di- and tri-substituted triazine derivatives.

| Quinazolinone Derivative | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Amino-2-phenyl-quinazolin-4(3H)-one | Cyanuric Chloride | Nucleophilic Substitution | 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-phenyl-2,3-dihydroquinazolin-4(4aH)-one |

Reactions with Carbonimidic Dibromides

A review of the conducted literature search did not yield specific information regarding the reaction of this compound or its derivatives with carbonimidic dibromides.

Compound Index

| Compound Name |

|---|

| This compound |

| 3-Amino-2-methyl-quinazolin-4(3H)-one |

| 3-Amino-2-phenyl-quinazolin-4(3H)-one |

| 4-Chlorobenzaldehyde |

| 2,3-Indolinedione (Isatin) |

| Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |

| 3-[(4-chlorobenzelidine) amino]-2-methylquinazolin-4-(3H)one |

| 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one |

| 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-phenyl-2,3-dihydroquinazolin-4(4aH)-one |

| Carbonimidic dibromides |

Advanced Characterization Techniques in the Study of 2 Amino 3h Quinazolin 4 One Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the analysis of 2-Amino-3H-quinazolin-4-one derivatives, offering detailed information about their electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectra of this compound derivatives, the protons on the quinazolinone core and its substituents exhibit characteristic chemical shifts (δ) measured in parts per million (ppm). For instance, the aromatic protons of the quinazolinone ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The amino group protons (NH₂) often present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton of the N-H group in the quinazolinone ring is also observed as a singlet, often at a very downfield position (δ > 10 ppm), due to hydrogen bonding.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the quinazolinone ring is particularly characteristic, appearing at a significantly downfield chemical shift, typically in the range of δ 160-175 ppm. The aromatic carbons of the fused benzene (B151609) ring and any aryl substituents also show distinct signals in the aromatic region (δ 110-150 ppm).

Here are some representative NMR data for derivatives of this compound:

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 11.24 (s, 1H, NH), 9.14 (s, 1H, NH), 7.97 (d, J = 8.5 Hz, 1H), 7.81 (s, 2H), 7.47 (d, J = 2.0 Hz, 1H), 7.30 (dd, J = 8.4, 2.1 Hz, 1H), 7.25 (t, J = 1.9 Hz, 1H) nih.gov | 161.01 (C=O) nih.gov |

| 7-Chloro-2-((3,5-difluorophenyl)amino)quinazolin-4(3H)-one | 11.08 (s, 1H, NH), 9.13 (s, 1H, NH), 7.94 (d, J = 8.4 Hz, 1H), 7.53–7.42 (m, 3H), 7.26 (dd, J = 8.4, 2.1 Hz, 1H), 6.85 (tt, J = 9.2, 2.4 Hz, 1H) nih.gov | 163.47 (d, J = 15.7 Hz), 161.54 (d, J = 15.5 Hz), 160.98 (C=O) nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 2.66 (s, 3H, CH₃) mdpi.com | Not available |

| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 8.15 (s, 1H), 7.89 (dd, J = 8.4 Hz, 1H), 7.53 (d, J = 8.6, 1H), 5.83 (s, 2H, NH₂), 2.57(s, 3H, CH₃) mdpi.com | Not available |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 8.20 (1H, dd, J=8Hz), 7.84 (1H, dt, J=7.2Hz; 1.2Hz), 7.69 (1H, d, J=8Hz), 7.59-7.42 (5H, m), 5.51 (2H, s, NH₂) uin-malang.ac.id | 161.5 (C=O), 154.9, 147.2, 135.4, 135.0, 132.0, 131.1, 130.6, 129.3, 128.0, 127.8, 127.4, 126.6, 121.1 uin-malang.ac.id |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds.

A strong absorption band is typically observed in the region of 1650-1710 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the quinazolinone ring. sapub.orgmdpi.com The N-H stretching vibrations of the primary amino group (NH₂) usually appear as two distinct bands in the range of 3200-3500 cm⁻¹. sapub.org The N-H stretching of the secondary amine within the quinazolinone ring can also be observed in this region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and heterocyclic rings appear in the 1450-1650 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Amide) | 1650-1710 sapub.orgmdpi.com |

| N-H (Amino group) | 3200-3500 sapub.org |

| C-H (Aromatic) | > 3000 |

| C=C and C=N (Aromatic/Heterocyclic) | 1450-1650 |

For example, the IR spectrum of 3-amino-2-methyl-quinazolin-4(3H)-one shows a C=O stretching absorption at 1695 cm⁻¹ and NH₂ stretching vibrations at 3200-3450 cm⁻¹. sapub.org In another example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one displays a C=O amide peak at 1672 cm⁻¹ and N-H stretching at 3461 and 1614 cm⁻¹. uin-malang.ac.id

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the mass spectrum of 2-phenylquinazolin-4(3H)-one shows a molecular ion peak at m/z 222. mdpi.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of this compound derivatives typically exhibit two main absorption bands. researchgate.net A band at shorter wavelengths is attributed to the π → π* transitions within the aromatic system, while a band at longer wavelengths is often due to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. sapub.orgresearchgate.net For example, some derivatives show intense absorption maxima around 313 nm and 256 nm, which are attributed to n → π* and π → π* electronic transitions, respectively. sapub.org The stability of these compounds in solution can also be monitored by recording their UV-Vis absorption spectra over time. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

For example, the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one revealed that the molecule is planar. nih.govresearchgate.net In the crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H⋯O interactions. iucr.org These types of detailed structural insights are invaluable for understanding the solid-state properties of these compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure. For many newly synthesized this compound derivatives, elemental analysis is a standard characterization method to confirm their purity and composition. sapub.org

Structure Activity Relationship Sar Studies of 2 Amino 3h Quinazolin 4 One Derivatives

Impact of Substituents at Position 2 on Biological Activity

The substituent at the C-2 position of the quinazolinone core plays a pivotal role in determining the biological activity of the resulting derivatives. Research has shown that both the nature and steric properties of the substituent at this position can significantly influence the compound's therapeutic efficacy.

For instance, in the context of anticancer activity, the substitution at the 2-position with either alkyl or heteroaryl moieties can markedly boost the inhibitory potential of the compounds. mdpi.com Some studies have indicated that derivatives with aliphatic substituents at the C-2 position exhibit higher potency against certain cancer cell lines compared to those with aromatic substituents. nih.gov Specifically, the presence of a propyl group at C-2 was found to enhance cytotoxic activity against HeLa cells, whereas phenyl and nitrophenyl groups at the same position resulted in diminished activity. nih.gov

Conversely, for the inhibition of the breast cancer resistance protein (BCRP), a phenyl group at the C-2 position is considered an essential requirement. nih.gov Furthermore, the electronic properties of substituents on a C-2 phenyl ring can also modulate activity. For example, a polar 2,4-dihydroxyphenyl group at C-2 of the quinazoline (B50416) scaffold has been identified as having an active structural geometry for anticancer activity. researchgate.net

The introduction of a thioalkyl group at the C-2 position has been shown to increase the activity of certain quinazolinone derivatives. nih.gov In the development of dihydrofolate reductase (DHFR) inhibitors, compounds featuring a thiazole (B1198619) group at the 2-position demonstrated greater activity than those with nicotinic or nitrobenzoic acid substituents. nih.gov

Table 1: Impact of C-2 Substituents on Anticancer Activity

| C-2 Substituent | Effect on Activity | Reference |

|---|---|---|

| Propyl | Improved cytotoxicity against HeLa cells | nih.gov |

| Phenyl | Lower cytotoxic activity | nih.gov |

| Nitrophenyl | Lower cytotoxic activity | nih.gov |

| 2,4-dihydroxyphenyl | Favorable for anticancer activity | researchgate.net |

| Thioalkyl | Increased activity | nih.gov |

Influence of Substituents at Position 3 on Biological Activity

The N-3 position of the 2-Amino-3H-quinazolin-4-one scaffold is another critical site for chemical modification that significantly impacts biological activity. The introduction of various substituents at this position can modulate the compound's interaction with its biological target and alter its pharmacokinetic properties.

For anti-inflammatory and analgesic activities, the nature of the substituent at the N-3 position is crucial. For example, in a series of 3-phenylquinazolinone derivatives, an electron-withdrawing group on the N-3 aryl moiety was found to decrease analgesic activity. mdpi.com Conversely, the cyclization of substituents at the C-2 and N-3 positions to form a (1,3,4)-thiadiazol quinazolinone resulted in derivatives where an alkyl moiety conferred greater analgesic activity than an aryl moiety. mdpi.com

Furthermore, the addition of different heterocyclic moieties at position 3 has been suggested as a strategy to enhance the anti-inflammatory potential of quinazolinone derivatives. nih.gov In a study of newer quinazolinone analogs, the cyclization of arylidene derivatives at the N-3 position into azetidinones and thiazolidinones resulted in compounds with improved anti-inflammatory activity. nih.gov

In the context of antimicrobial activity, substitution at the N-3 position has been reported to be associated with these properties. researchgate.net The substitution of the N-H hydrogen at this position with an ethyl acetate (B1210297) group was shown to increase antibacterial activity, which may be due to the prevention of lactam-lactim tautomerism. nih.gov

Table 2: Influence of N-3 Substituents on Biological Activity

| N-3 Substituent | Biological Activity | Effect | Reference |

|---|---|---|---|

| Aryl with electron-withdrawing group | Analgesic | Decreased activity | mdpi.com |

| (1,3,4)-thiadiazol with alkyl moiety | Analgesic | More active than aryl moiety | mdpi.com |

| Azetidinone/Thiazolidinone | Anti-inflammatory | Improved activity | nih.gov |

Role of Substitution on the Benzene (B151609) Ring of the Quinazolinone Core (e.g., C6, C8)

For antimicrobial applications, the presence of a halogen atom at the C-6 and C-8 positions can enhance activity. nih.gov For instance, 6-bromo-substituted 2-isoxazolidinylquinazolin-4(3H)-ones have demonstrated superior antiviral activity compared to their unsubstituted counterparts. researchgate.net In the realm of anticancer agents, substitutions at the C-6 position have been shown to influence activity. For example, in a series of 6,7-disubstituted-quinazolin-5,8-dione molecules designed as topoisomerase inhibitors, bromo, methyl, and methoxy (B1213986) substitutions at the C-2 of an arylamino group attached to the C-6 of the quinazoline increased activity. nih.gov

The introduction of polar groups at the C-6 or C-8 position can increase the water solubility and bioavailability of quinazolinone derivatives while maintaining potent inhibitory activity. mdpi.com Nitration of 4(3H)-quinazolinones typically occurs at the 6-position. However, the presence of an ortho-directing substituent at the 7-position can lead to the formation of an 8-nitrated product as well. nih.gov

Table 3: Effect of Benzene Ring Substitution on Biological Activity

| Position | Substituent | Biological Activity | Effect | Reference |

|---|---|---|---|---|

| C-6, C-8 | Halogen | Antimicrobial | Enhanced activity | nih.gov |

| C-6 | Bromo | Antiviral | Superior activity | researchgate.net |

| C-6 | Bromo, Methyl, Methoxy on arylamino | Anticancer (Topoisomerase inhibition) | Increased activity | nih.gov |

Stereochemical Considerations and Enantioselective Synthesis

The introduction of chirality into this compound derivatives can lead to enantiomers with distinct biological activities and pharmacokinetic profiles. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a significant consideration in the design of 3-arylquinazolin-4(3H)-ones.

The enantioselective synthesis of these chiral quinazolinones is an area of growing interest. A notable advancement is the development of a peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones, which allows for the synthesis of enantioenriched products with high levels of enantioinduction. nih.gov This method provides access to individual atropisomers, enabling the investigation of their differential biological functions. nih.gov

The stereochemistry of substituents can have a profound impact on biological activity. For instance, research has shown that compounds with specific chiral features can exhibit greater inhibitory activity. mdpi.com The ability to synthesize enantiomerically pure quinazolinones is crucial for developing drugs with improved therapeutic indices, as one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. The literature on the enantioselective synthesis of axially chiral quinazolinones is still limited, with many approaches relying on racemic synthesis followed by resolution or diastereoselective synthesis using chiral auxiliaries. nih.gov

Pharmacophore Identification and Lead Optimization

The identification of key pharmacophoric features and subsequent lead optimization are crucial steps in the development of potent and selective this compound-based therapeutic agents. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity.

For the anti-leishmanial activity of 2-aminoquinazolines, a detailed analysis identified the 'guanidine' linkage as a crucial pharmacophoric element. nih.gov This insight guided the design of a 2-aminoquinazoline (B112073) heterocycle as a basic pharmacophore, and the introduction of various groups at different positions of the quinazoline scaffold led to enhanced antiparasitic potency. nih.gov

Lead optimization strategies often involve modifying a hit compound to improve its activity, selectivity, and pharmacokinetic properties. For instance, in the development of antiviral agents against SARS-CoV-2, N-substituted derivatives of a 2-aminoquinazolin-4-(3H)-one lead compound were designed and synthesized to improve in vivo pharmacokinetics while retaining inhibitory activity. nih.gov This optimization led to the identification of an N-acetyl derivative with high exposure in pharmacokinetic studies. nih.gov

In the optimization of 2-anilino quinazolines as antimalarial agents, the focus was on improving in vitro metabolism and solubility. acs.org This process led to the generation of lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.org 3D-QSAR modeling and molecular docking are powerful computational tools used in pharmacophore identification and lead optimization to predict the activity of designed compounds and to study their binding interactions with target receptors. unar.ac.id

Modulation of Physicochemical Properties for Improved Biological Performance

The biological performance of this compound derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The strategic modulation of these properties is a key aspect of drug design and lead optimization.

A study focused on the optimization of 4-anilinoquinazoline (B1210976) inhibitors for trypanosome proliferation demonstrated the importance of improving physicochemical properties. nih.gov By modifying the lead compound, researchers were able to develop analogs with improved LogP, lipophilic ligand efficiency (LLE), and MPO scores, which are indicators of better drug-like properties. nih.gov This was achieved through variations in the headgroup and linker of the molecules. nih.gov

The introduction of polar functional groups can significantly impact a compound's properties. For example, placing polar groups at the C-6 or C-8 positions of the quinazolinone ring can increase water solubility and bioavailability, which are often desirable characteristics for orally administered drugs. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-phenylquinazolinone |

| (1,3,4)-thiadiazol quinazolinone |

| 2-isoxazolidinylquinazolin-4(3H)-one |

| 6,7-disubstituted-quinazolin-5,8-dione |

| 4(3H)-quinazolinone |

| 3-arylquinazolin-4(3H)-one |

| 2-aminoquinazoline |

| 4-anilinoquinazoline |

Biological and Pharmacological Investigations of 2 Amino 3h Quinazolin 4 One Derivatives

Anticancer and Antitumor Activities

Derivatives of 2-Amino-3H-quinazolin-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines. nih.govjapsonline.com Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Mechanisms of Action in Cancer Cell Lines (e.g., enzyme inhibition, apoptosis induction)

The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov Studies have shown that these compounds can trigger both early and late-stage apoptosis. This is achieved through the upregulation of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Enzyme inhibition is another primary mechanism through which these derivatives exert their anticancer effects. nih.gov They have been found to inhibit various protein kinases, which are crucial for cell signaling and growth. By blocking the activity of these enzymes, they can halt the proliferation of cancer cells. nih.gov Some derivatives also interfere with microtubule polymerization, a critical process for cell division, further contributing to their antitumor properties. nih.gov

Targeting Specific Molecular Pathways (e.g., EGFR, kinase inhibition, DNA repair enzymes)

A key area of investigation has been the ability of this compound derivatives to target specific molecular pathways that are dysregulated in cancer. One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a significant role in the growth of many cancers. nih.govnih.gov Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function as EGFR inhibitors. nih.govmdpi.com These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. mdpi.com

Beyond EGFR, these derivatives have been shown to inhibit a range of other kinases, including HER2, VEGFR2, and CDK2, making them multi-targeted kinase inhibitors. nih.govnih.gov This multi-targeted approach can be particularly effective in overcoming drug resistance. Some derivatives also show potential in inhibiting DNA repair enzymes like poly ADP-ribose polymerase-1 (PARP), which can enhance the efficacy of DNA-damaging chemotherapies. mdpi.com

Antiproliferative Effects Against Various Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been demonstrated across a broad spectrum of human cancer cell lines. Research has documented their efficacy against prostate (PC3, DU145), breast (MCF-7, MDA-MB-231), colon (HT-29, HCT116), liver (HepG2), cervical (HeLa), and lung cancer cell lines. nih.govnih.govnih.govresearchgate.net The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), can be in the low micromolar and even nanomolar range, indicating significant cytotoxic potential. nih.govnih.gov The specific substitutions on the quinazolinone core play a crucial role in determining the potency and selectivity of these compounds against different cancer cell types. nih.gov

| Derivative Type | Cancer Cell Line | Observed Effect |

| Quinazolinone-thiazole hybrids | PC3 (Prostate) | High cytotoxic activity nih.gov |

| Quinazolinone-thiazole hybrids | MCF-7 (Breast) | Potent inhibition of proliferation nih.gov |

| Quinazolinone-thiazole hybrids | HT-29 (Colon) | Strong growth inhibition nih.gov |

| 2,3-disubstituted-3H-Quinazolin-4-one | HeLa (Cervical) | Significant antitumor activity japsonline.com |

| Quinazolin-4(3H)-one derivatives | Non-Small Cell Lung Cancer (NSCLC) | Broad and effective antiproliferative activity nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivatives | HepG2 (Liver), MCF-7 (Breast), MDA-231 (Breast), HeLa (Cervical) | Broad-spectrum anti-cancer activities nih.gov |

| Quinazolin-4(3H)-one derivatives | A2780 (Ovarian) | High cytotoxic activity nih.gov |

In Vitro and In Vivo Efficacy Studies (excluding dosage/administration)

The anticancer potential of this compound derivatives has been validated through both in vitro and in vivo studies. In vitro assays, such as the MTT assay, are commonly used to assess the cytotoxicity of these compounds against various cancer cell lines. japsonline.com These studies consistently demonstrate a dose-dependent inhibition of cell growth. nih.gov

While detailed in vivo efficacy data is extensive and varied, studies have shown that these compounds can significantly inhibit tumor growth in animal models. These investigations provide crucial evidence of the therapeutic potential of these derivatives in a living organism, paving the way for further preclinical and clinical development.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been recognized for their broad-spectrum antimicrobial activity. nih.govnih.gov This dual functionality makes them particularly attractive for further investigation.

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, MRSA)

Numerous studies have confirmed the antibacterial efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. frontiersin.org They have shown activity against clinically significant pathogens such as Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Escherichia coli. sapub.orgmdpi.com

The mechanism of antibacterial action for some of these derivatives is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria. mdpi.com The structural modifications to the quinazolinone core have a significant impact on the antibacterial spectrum and potency. For instance, the introduction of certain heterocyclic groups can enhance the activity against specific bacterial strains. frontiersin.org

| Bacterial Strain | Activity of this compound Derivatives |

| Staphylococcus aureus | Moderate to good activity frontiersin.orgsapub.orgeco-vector.com |

| Escherichia coli | Moderate to good activity frontiersin.orgsapub.orgmdpi.com |

| Bacillus subtilis | Potent activity reported for some derivatives mdpi.com |

| Proteus mirabilis | Moderate to good activity sapub.orgeco-vector.com |

| Pseudomonas aeruginosa | Moderate activity frontiersin.orgeco-vector.com |

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus niger)

Derivatives of this compound have demonstrated a noteworthy spectrum of antifungal activity against various pathogenic fungi, including the commonly encountered Candida albicans and Aspergillus niger. Research has shown that certain synthesized quinazolinone derivatives exhibit significant antifungal properties.

For instance, a series of novel ( nih.govnih.govjneonatalsurg.comtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and their corresponding esters were synthesized and evaluated for their antimicrobial activity. The findings from these studies indicated that almost all of the screened compounds displayed good activity against both C. albicans and A. niger. The results of the Minimum Fungicidal Concentration (MFC) tests suggested that these compounds are more fungistatic than fungicidal in nature researchgate.net. In another study, a novel group of 6-iodoquinazolin-4(3H)-one derivatives was prepared and screened for their fungicidal activities, highlighting the potential of this chemical class in combating fungal infections researchgate.net.

Furthermore, newly synthesized quinazolin-4(3H)-one derivatives were screened for their antifungal activity against Aspergillus niger and Candida albicans, among other microbes. One particular compound, 9a, showed moderate activity against all tested fungal strains researchgate.net. The antifungal potential of these derivatives is often linked to their lipophilicity, as seen in certain acids that exhibited significant activity against C. albicans, which was further confirmed by bioluminescence inhibition tests researchgate.net.

The following table summarizes the antifungal activity of selected this compound derivatives.

| Compound Type | Fungal Strain | Activity | Reference |

| ( nih.govnih.govjneonatalsurg.comtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters | Candida albicans, Aspergillus niger | Good activity | researchgate.net |

| 6-iodoquinazolin-4(3H)-one derivatives | Not specified | Fungicidal activity | researchgate.net |

| Substituted quinazolin-4(3H)-one (Compound 9a) | Aspergillus niger, Candida albicans | Moderate activity | researchgate.net |

| Carboxylic acid derivatives (2a and 2c) | Candida albicans | Significant activity | researchgate.net |

Antimycobacterial Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. Derivatives of this compound have been identified as a promising class of compounds with antimycobacterial properties.

A study focused on the synthesis and evaluation of novel quinazolinones revealed their selective efficacy against Mycobacterium tuberculosis. Several derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL, and importantly, this activity was maintained against drug-resistant strains nih.gov. Another quinazoline (B50416) derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has also been investigated as a potential antimycobacterium compound. Research has shown that DQYD has a low MIC value and demonstrates bactericidal activity in a dose-dependent manner, inhibiting mycobacterial cultures over a period of 8–12 days nih.gov. The antimycobacterial action of DQYD is associated with its effects on intracellular ATP homeostasis and the induction of DNA damage nih.gov.

Furthermore, research into 5H- nih.govjneonatalsurg.comnih.govthiadiazolo[2,3-b]quinazolin-5-one derivatives has also yielded promising results. A complex of 2-Mercapto-5H- nih.govjneonatalsurg.comnih.govthiadiazolo[2,3-b]quinazolin-5-one with ß-cyclodextrin, at a concentration of 200 μg/mL, demonstrated superior inhibition of mycobacterial growth, reaching up to 100% inhibition in several experiments. This level of activity is comparable to the first-line tuberculosis drug, Rifampicin, at the same concentration usmf.md.

The table below presents the antimycobacterial activity of specific this compound derivatives.

| Derivative | Mycobacterial Strain | MIC | Additional Notes | Reference |

| Novel quinazolinones | Mycobacterium tuberculosis (including drug-resistant strains) | As low as 6.25 μg/mL | Selectively effective | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. smegmatis, M. bovis, M. tuberculosis | Low MIC value | Bactericidal, dose-dependent, affects ATP homeostasis and DNA | nih.gov |

| 2-Mercapto-5H- nih.govjneonatalsurg.comnih.govthiadiazolo[2,3-b]quinazolin-5-one with ß-cyclodextrin | Not specified | 200 μg/mL | Up to 100% inhibition, comparable to Rifampicin | usmf.md |

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition)